Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 1648864-64-5
VCID: VC2768250
InChI: InChI=1S/C13H23NO6S/c1-5-19-11(15)8-10-9-14(6-7-21(10,17)18)12(16)20-13(2,3)4/h10H,5-9H2,1-4H3
SMILES: CCOC(=O)CC1CN(CCS1(=O)=O)C(=O)OC(C)(C)C
Molecular Formula: C13H23NO6S
Molecular Weight: 321.39 g/mol

Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide

CAS No.: 1648864-64-5

VCID: VC2768250

Molecular Formula: C13H23NO6S

Molecular Weight: 321.39 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide - 1648864-64-5

Description

Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds due to the presence of a thiomorpholine ring. This compound is primarily used in organic synthesis and pharmaceutical development, serving as a crucial intermediate for synthesizing various derivatives.

Synthesis and Chemical Reactions

The synthesis of Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide typically involves multi-step reactions that require precise conditions, such as temperature control and the use of catalysts or solvents to enhance yields and selectivity. High-performance liquid chromatography (HPLC) is commonly used to analyze the purity of the synthesized compound.

Synthesis Steps

  • Starting Materials: The synthesis often begins with thiomorpholine derivatives and involves the introduction of the ethoxy-2-oxoethyl group.

  • Reaction Conditions: Inert atmosphere, controlled temperature, and specific solvents are crucial for successful synthesis.

  • Purification: HPLC is used for purification and analysis.

Applications in Medicinal Chemistry

This compound is valuable for advancing research in medicinal chemistry and drug discovery due to its unique structure and reactivity. It serves as a starting material for synthesizing a series of new amides of thiomorpholine carboxylate, which can have potential biological activities.

Biological Interactions

  • Mechanism of Action: The compound interacts with biological targets, requiring detailed kinetic studies to understand its effects on biological systems.

  • Potential Applications: Its derivatives may exhibit anti-inflammatory, antibacterial, or other pharmacological activities, although specific data for this compound is limited.

Synthesis and Analysis

StepDescription
Starting MaterialsThiomorpholine derivatives
Reaction ConditionsInert atmosphere, controlled temperature
Purification MethodHigh-performance liquid chromatography (HPLC)

Applications

FieldDescription
Medicinal ChemistrySynthesis of thiomorpholine carboxylate derivatives
Drug DiscoveryPotential biological activities of its derivatives

Future Research Directions

  • Biological Activity Studies: Investigating the pharmacological properties of its derivatives.

  • Synthetic Method Optimization: Improving synthesis efficiency and yield.

  • Structural Modifications: Exploring modifications to enhance biological activity or stability.

CAS No. 1648864-64-5
Product Name Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide
Molecular Formula C13H23NO6S
Molecular Weight 321.39 g/mol
IUPAC Name tert-butyl 2-(2-ethoxy-2-oxoethyl)-1,1-dioxo-1,4-thiazinane-4-carboxylate
Standard InChI InChI=1S/C13H23NO6S/c1-5-19-11(15)8-10-9-14(6-7-21(10,17)18)12(16)20-13(2,3)4/h10H,5-9H2,1-4H3
Standard InChIKey DBIUDLBCUURGTH-UHFFFAOYSA-N
SMILES CCOC(=O)CC1CN(CCS1(=O)=O)C(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)CC1CN(CCS1(=O)=O)C(=O)OC(C)(C)C
PubChem Compound 101043697
Last Modified Aug 16 2023

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